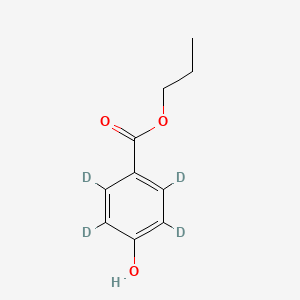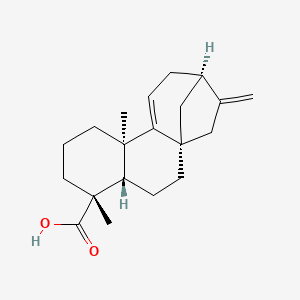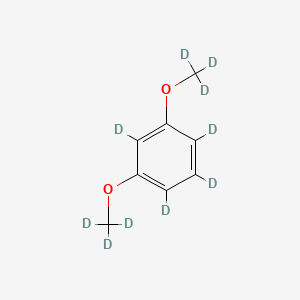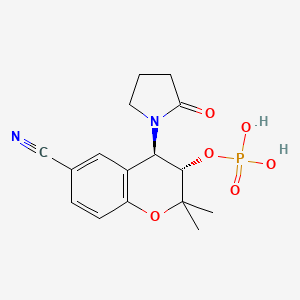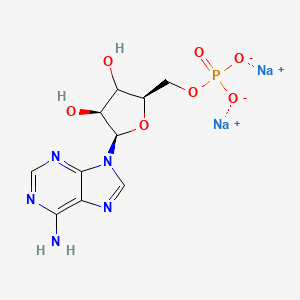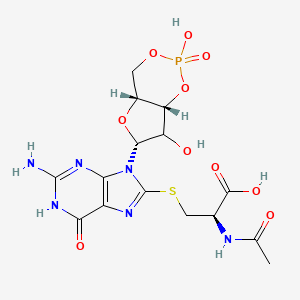
Trpc3/6-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpc3/6-IN-2 is a potent inhibitor of the transient receptor potential canonical (TRPC) channels, specifically TRPC3 and TRPC6. These channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, which is vital for numerous cellular functions .
Méthodes De Préparation
The synthesis of Trpc3/6-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Analyse Des Réactions Chimiques
Trpc3/6-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol, which activates the TRPC channels, and specific inhibitors that block these channels. The major products formed from these reactions are typically the inhibited forms of the TRPC channels, which prevent calcium influx and subsequent cellular responses .
Applications De Recherche Scientifique
Trpc3/6-IN-2 has numerous scientific research applications. In chemistry, it is used to study the mechanisms of ion channel inhibition and the effects of calcium signaling on cellular functions. In biology, it helps in understanding the role of TRPC channels in various physiological processes. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases related to abnormal calcium signaling, such as cardiovascular diseases and neurodegenerative disorders. In industry, it is used in the development of new drugs targeting TRPC channels .
Mécanisme D'action
Trpc3/6-IN-2 exerts its effects by binding to the TRPC3 and TRPC6 channels, inhibiting their activity. This inhibition prevents the influx of calcium ions into the cells, which is crucial for various cellular processes. The molecular targets of this compound are the TRPC3 and TRPC6 channels, and the pathways involved include the diacylglycerol-activated signaling pathway .
Comparaison Avec Des Composés Similaires
Trpc3/6-IN-2 is unique in its high specificity and potency in inhibiting TRPC3 and TRPC6 channels. Similar compounds include GSK2332255B and GSK2833503A, which also inhibit TRPC3 and TRPC6 but with different potencies and selectivities. Another similar compound is SAR7334, which inhibits TRPC6, TRPC3, and TRPC7 channels .
Propriétés
Formule moléculaire |
C18H23F2N5 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(3R,5R)-5-fluoro-1-[(1R,2R,4S)-4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)cyclopentyl]piperidin-3-amine |
InChI |
InChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1 |
Clé InChI |
ATVWXELBUSAQIM-CZIOMAOESA-N |
SMILES isomérique |
C1[C@@H](C[C@H]([C@@H]1N2C[C@@H](C[C@H](C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
SMILES canonique |
C1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



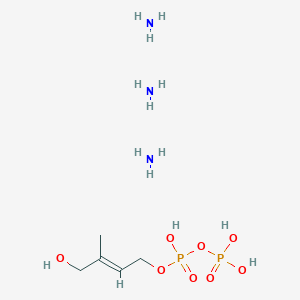
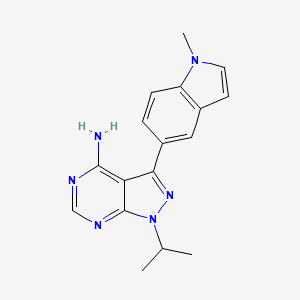
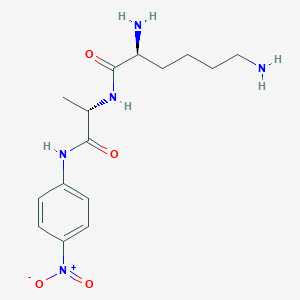
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
